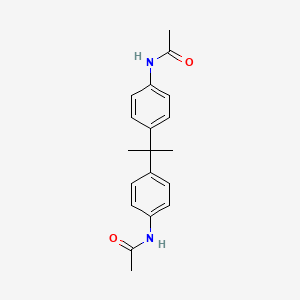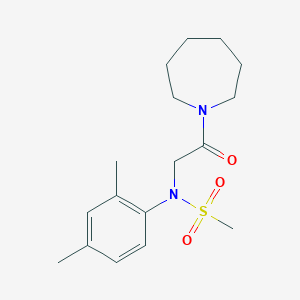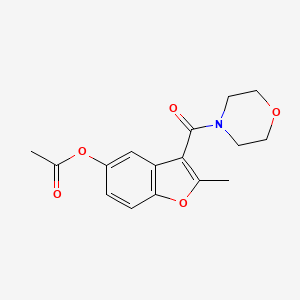![molecular formula C17H19FN2S B5863757 N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea (DFU) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFU is a thiourea derivative that has been reported to possess anti-inflammatory, antitumor, and antiviral properties.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, antitumor, and antiviral effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, tumorigenesis, and viral replication. This compound has also been reported to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This compound has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been reported to inhibit the replication of various viruses by interfering with viral entry, replication, and assembly.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been partially elucidated. This compound has been shown to be effective in various animal models of inflammatory diseases, cancer, and viral infections.
However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. This compound has also been reported to have low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several potential future directions for research. This compound could be further studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and viral infections. This compound could also be further studied for its mechanism of action and its interactions with various signaling pathways. This compound could be modified to improve its solubility and bioavailability in vivo. This compound could also be studied in combination with other drugs to enhance its therapeutic efficacy.
合成法
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can be synthesized by reacting 2,3-dimethylaniline with 4-fluoroacetophenone in the presence of sodium hydride and then treating the resulting intermediate with thiourea. The reaction scheme for the synthesis of this compound is shown below:
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models of inflammatory diseases.
This compound has also been studied for its potential antitumor activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
This compound has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPMFLRHBRBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)


![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)